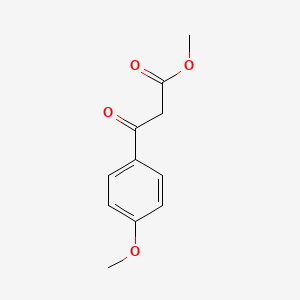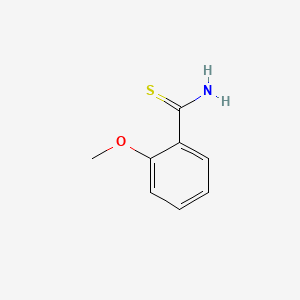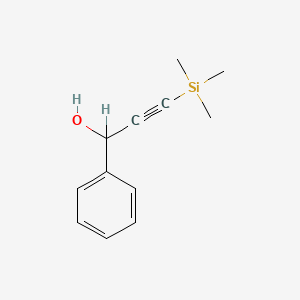
1-苯基-3-(三甲基硅基)-2-丙炔-1-醇
概述
描述
“1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol” is an organic compound with the empirical formula C12H16OSi . It is also known by the synonym "α-[(Trimethylsilyl)ethynyl]benzenemethanol" .
Synthesis Analysis
The synthesis of 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol involves unique chemistry of alkynylsilanes (silylacetylenes). The silyl group not only protects the terminal C–H of acetylenes but also can be converted into other functionalities after reaction of the alkynylsilane . The acid-catalyzed reaction of 1-phenyl-3-(trimethylsilyl)prop-2-yn-1-ol with a series of primary amides gives 2,4-disubstituted 5-[(trimethylsilyl)methyl]oxazoles in excellent yields .Molecular Structure Analysis
The molecular structure of 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol is represented by the SMILES stringCSi(C)C#CC(O)c1ccccc1 . The InChI key for this compound is RVTDALNDYLDVMN-UHFFFAOYSA-N . Chemical Reactions Analysis
The unique character of 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol is exemplified not only in the silyl protection of the terminal C–H of acetylenes, but also in the ability of the silyl group to be converted into other functionalities after reaction of the alkynylsilane and to its ability to dictate and improve the regioselectivity of reactions at the triple bond .Physical And Chemical Properties Analysis
The compound has a refractive index of n20/D 1.5193 and a density of 0.9610 g/mL at 25 °C . It is stored at a temperature of 2-8°C .科学研究应用
-
Preparation of 1-Phenyl and 1-Methyl Derivative of 3-Methyl-5-Pyrazolone
- Application : 1-Phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone were prepared quantitatively via a scalable solvent-free reaction of corresponding hydrazine derivative with ethyl acetoacetate .
- Method : Different mechanisms have been proposed for the reaction of hydrazine derivatives (methyl or phenyl) with ethyl acetoacetate .
- Results : The targeted compounds have been discussed in terms of their tautomeric aspects .
-
Preparation of Trimethylsilyl Enol Ethers of 1,3-Diketones
- Application : Trimethylsilyl enol ethers of 1,3-diketones are generated “in situ” or obtained in high isolated yield by the reaction of 1,3-diketones with trimethylcyanosilane .
- Method : The reaction was carried out in various solvents such as cyclohexane, hexane, benzene, methylene chloride, chloroform, carbon tetrachloride, and acetonitrile .
- Results : The products formed depend upon the experimental conditions: temperature, time, the stoichiometric amount of Me 3 SiCN added, and the catalyst used .
-
Synthesis of Edaravone (Radicava)
- Application : Edaravone (Radicava), a novel antioxidant, is an intravenous medication used to help with recovery following a stroke and to treat amyotrophic lateral sclerosis (ALS) .
- Method : The synthesis of Edaravone has been reported by the reaction of phenyl hydrazine and ethyl acetoacetate under different reaction conditions .
- Results : The synthesis yields Edaravone with yields of 93-100% .
-
Preparation of Trimethylsilyl Enol Ethers of 1,3-Diketones
- Application : Silyl enol ethers of 1,3-diketones are effective silylating agents and useful precursors for the preparation of Diels-Alder dienes, 1,3-bis (silyloxy)buta-1,3-dienes .
- Method : The preparation of the silyl enol ethers of 1,3-diketones resulted in only fair yields by using reagents such as trimethylchlorosilane/strong bases .
- Results : A few methods for the preparation of trimethylsilyl enol ethers of 1,3-diketones have been developed .
-
Design and Synthesis of Pyrazolo[3,4-b]pyridines
- Application : Pyrazolo[3,4-b]pyridine is a medicinally privileged structure. Molecules built on this scaffold exhibit a broad spectrum of useful medicinal properties .
- Method : A new and facile synthesis of a combinatorial library of its tetra- and persubstituted derivatives was achieved by trifluoracetic acid catalyzed condensation of a group of 5-aminopyrazoles and a group of α-oxoketene dithioacetals .
- Results : The pyazolo[3,4-b]pyridine with N(1)CH3, C(3)C6H5, C(4)pCH3C6H5, C(5)CO2Et, C(6)SMe substitutions exhibits promising antituberculotic activity .
安全和危害
未来方向
The unique chemistry of 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol, particularly its ability to improve the regioselectivity of reactions at the triple bond and the subsequent transformations of the silyl group, makes it highly versatile and useful in various chemical reactions . This suggests potential for further exploration and application in organic synthesis.
属性
IUPAC Name |
1-phenyl-3-trimethylsilylprop-2-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16OSi/c1-14(2,3)10-9-12(13)11-7-5-4-6-8-11/h4-8,12-13H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVTDALNDYLDVMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC(C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80375147 | |
| Record name | 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol | |
CAS RN |
89530-34-7 | |
| Record name | 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

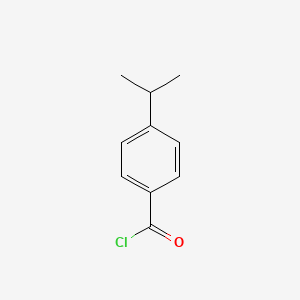
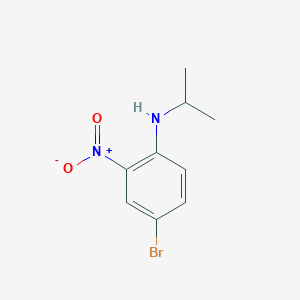
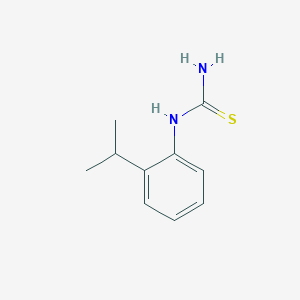
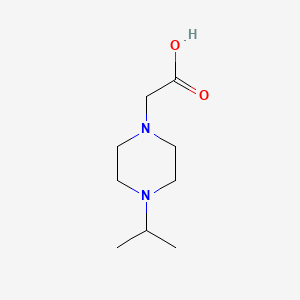
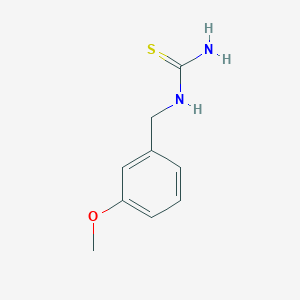
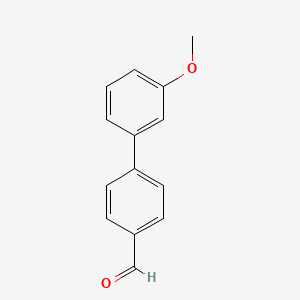
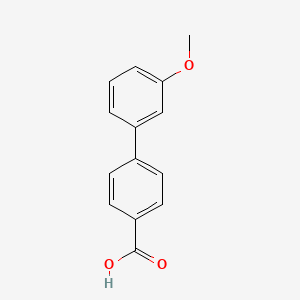
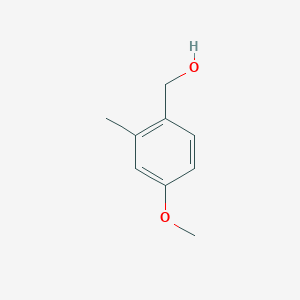
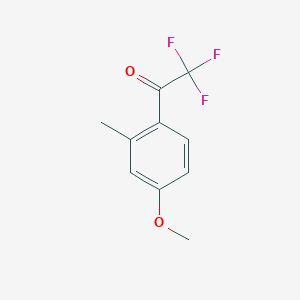
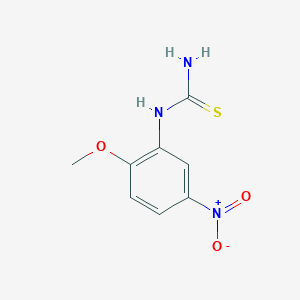
![2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxylic Acid](/img/structure/B1302218.png)
![6-(3-Methoxyphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B1302220.png)
